1,3-Diiodo-5-fluoro-2-(fluoromethoxy)benzene
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Overview
Description
1,3-Diiodo-5-fluoro-2-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4F2I2O and a molecular weight of 395.91 g/mol . This compound is characterized by the presence of two iodine atoms, one fluorine atom, and a fluoromethoxy group attached to a benzene ring. It is used in various chemical research applications due to its unique structural properties.
Preparation Methods
The synthesis of 1,3-Diiodo-5-fluoro-2-(fluoromethoxy)benzene typically involves multiple steps, including halogenation and substitution reactions. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,3-Diiodo-5-fluoro-2-(fluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include organolithium reagents, palladium catalysts, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1,3-Diiodo-5-fluoro-2-(fluoromethoxy)benzene is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of imaging agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Diiodo-5-fluoro-2-(fluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The presence of iodine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1,3-Diiodo-5-fluoro-2-(fluoromethoxy)benzene can be compared with other halogenated benzene derivatives, such as:
1,3-Diiodo-2-fluoro-5-(fluoromethoxy)benzene: Similar structure but different positioning of the fluorine and fluoromethoxy groups.
1,3-Diiodo-4-fluoro-2-(fluoromethoxy)benzene: Another isomer with different substitution patterns.
Properties
Molecular Formula |
C7H4F2I2O |
---|---|
Molecular Weight |
395.91 g/mol |
IUPAC Name |
5-fluoro-2-(fluoromethoxy)-1,3-diiodobenzene |
InChI |
InChI=1S/C7H4F2I2O/c8-3-12-7-5(10)1-4(9)2-6(7)11/h1-2H,3H2 |
InChI Key |
JIIJPSWEOZARER-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1I)OCF)I)F |
Origin of Product |
United States |
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